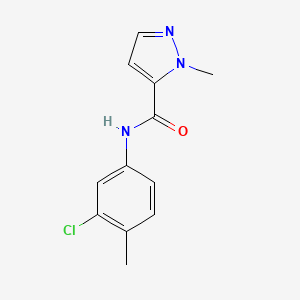
N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide, also known as DOAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOAM belongs to the class of oxazole derivatives and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of GABA receptors. N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide has been shown to enhance the inhibitory effects of GABA, resulting in a decrease in neuronal excitability and a reduction in pain and seizures.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the development of inflammatory diseases. N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10, which can help to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological processes. However, one limitation of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide. One area of interest is the development of more potent and selective analogs of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide that can be used to study the role of GABA receptors in more detail. Another area of interest is the investigation of the potential therapeutic applications of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide in other diseases such as anxiety disorders and depression. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide involves the reaction of 2-(4-methylphenyl)acetic acid with 3,5-dimethyl-4-amino-1,2-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide in high yield and purity.
Applications De Recherche Scientifique
N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in preclinical studies. N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide has also been investigated for its potential as a treatment for neuropathic pain and epilepsy.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-13(17)15-14-10(2)16-18-11(14)3/h4-7H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTREAHCSXALQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
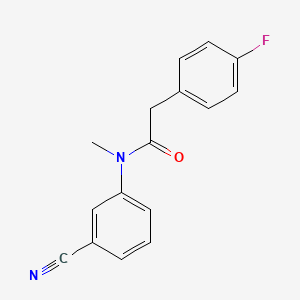
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
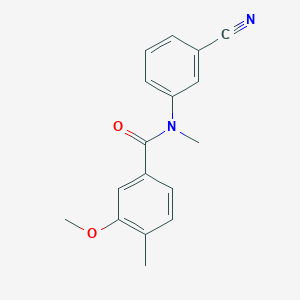
![(E)-N-[2-(4-prop-2-ynoxyphenyl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7528199.png)
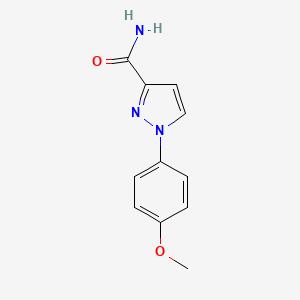
![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)

![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)
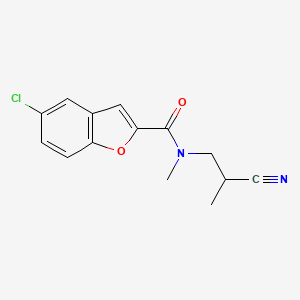
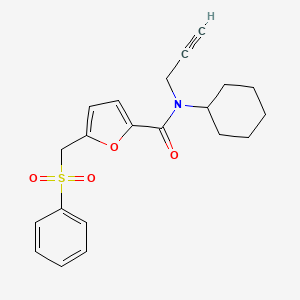
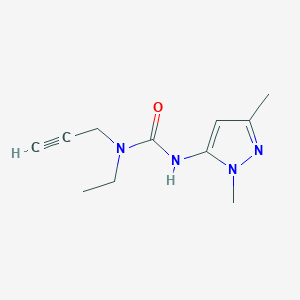
![N-[4-[acetyl(methyl)amino]phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7528263.png)
